molecular formula C13H11N3O B2795614 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol CAS No. 309949-80-2

2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol

Cat. No. B2795614
M. Wt: 225.251
InChI Key: UXZWCEIXHWAVDX-UHFFFAOYSA-N
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Description

2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol is a heterocyclic compound that has been the subject of scientific research due to its potential applications in drug development. This compound is a member of the pyrazolopyrimidine family and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthetic Methods and Chemical Transformations

The development of novel synthetic methods for pyrazolo[1,5-a]pyrimidin derivatives has been explored through various chemical transformations. A study described the reaction of 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines with 1,3-dicarbonyl compounds, achieving the synthesis of related compounds, emphasizing the utility of these reactions in exploring electrophilic substitution reactions on the pyrazolo[1,5-a]pyrimidine ring system (Yan‐Song Zheng & K. Atta, 2011). Another study focused on regioselective synthesis under solvent-free conditions, highlighting an efficient approach for synthesizing substituted pyrazolo[1,5-a]pyrimidines, which affords high yields and demonstrates the potential of this method in green chemistry (J. Quiroga et al., 2008).

Biological Applications

Research has also identified potential biological applications for pyrazolo[1,5-a]pyrimidine derivatives. A series of 2-H/methyl-3-phenyl-5-alkyl/aryl/heteroaryl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines exhibited notable anti-inflammatory and antimicrobial activities, with some compounds showing promising results against specific bacterial and fungal pathogens (R. Aggarwal et al., 2014). Another study synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated them for anticancer and anti-5-lipoxygenase activities, uncovering compounds with significant potential in cancer treatment and inflammation reduction (A. Rahmouni et al., 2016).

Molecular and Structural Studies

Investigations into the structural aspects of pyrazolo[1,5-a]pyrimidines have contributed to a deeper understanding of their chemical and biological properties. For instance, studies on the crystal structure and biological activity of specific derivatives have helped to elucidate their moderate anticancer activity, offering insights into their potential therapeutic applications (Lu Jiu-fu et al., 2015). Additionally, computational methods such as Density Functional Theory (DFT) calculations have been applied to investigate the equilibrium geometry of novel compounds, furthering the understanding of their structure-activity relationships (A. Farag & Asmaa M. Fahim, 2019).

properties

IUPAC Name

2-methyl-7-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-7-12-14-13(17)8-11(16(12)15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZWCEIXHWAVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=O)NC2=C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642478
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol

CAS RN

309949-80-2
Record name 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol
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